molecular formula C26H46N8O13 B14274789 L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- CAS No. 156847-82-4

L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-

Cat. No.: B14274789
CAS No.: 156847-82-4
M. Wt: 678.7 g/mol
InChI Key: LGJZFSVZLUUAIW-HFDRMSSSSA-N
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Description

L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. This compound is significant in various biological processes, including protein synthesis and cellular functions. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can modify the peptide’s structure, particularly at the asparagine residue.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Amino acid analogs and coupling reagents in SPPS.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified side chains.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and protein functions. For example, it may interact with glycine receptors or influence the activity of kinases involved in phosphorylation processes.

Comparison with Similar Compounds

Similar Compounds

    L-Serine: A non-essential amino acid involved in protein synthesis and cellular metabolism.

    L-Threonine: An essential amino acid important for protein synthesis and immune function.

    L-Asparagine: An amino acid involved in protein synthesis and metabolic regulation.

    L-Leucine: An essential amino acid crucial for protein synthesis and muscle metabolism.

    L-Alanine: A non-essential amino acid involved in glucose metabolism and protein synthesis.

Uniqueness

L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance.

Properties

CAS No.

156847-82-4

Molecular Formula

C26H46N8O13

Molecular Weight

678.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H46N8O13/c1-10(2)5-14(22(42)29-11(3)20(40)33-17(9-37)26(46)47)30-23(43)15(6-18(28)39)31-24(44)16(8-36)32-25(45)19(12(4)38)34-21(41)13(27)7-35/h10-17,19,35-38H,5-9,27H2,1-4H3,(H2,28,39)(H,29,42)(H,30,43)(H,31,44)(H,32,45)(H,33,40)(H,34,41)(H,46,47)/t11-,12+,13-,14-,15-,16-,17-,19-/m0/s1

InChI Key

LGJZFSVZLUUAIW-HFDRMSSSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

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